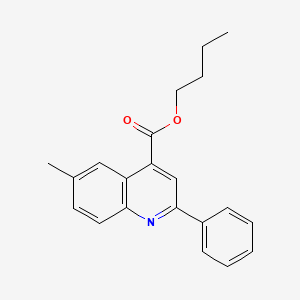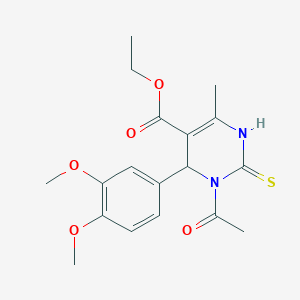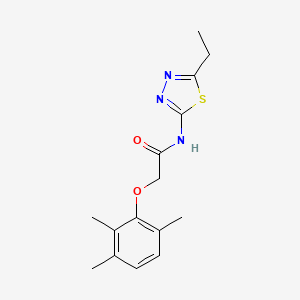![molecular formula C15H22N4OS B11621102 7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)
7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Pyrimidine Ring: This step often involves the condensation of the benzothieno intermediate with guanidine or similar reagents under acidic or basic conditions.
Functionalization: The tert-butyl, hydrazinyl, and methyl groups are introduced through various substitution reactions, often using reagents like tert-butyl chloride, hydrazine hydrate, and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Reaktionstypen
7-tert-Butyl-2-Hydrazinyl-3-Methyl-5,6,7,8-Tetrahydro1Benzothieno[2,3-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können bestimmte funktionelle Gruppen in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Umwandlung in Alkohole oder Amine.
Substitution: Einführung verschiedener Alkyl- oder Acylgruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie
Biologisch gesehen kann 7-tert-Butyl-2-Hydrazinyl-3-Methyl-5,6,7,8-Tetrahydro1Benzothieno[2,3-d]pyrimidin-4(3H)-on interessante Bioaktivitäten aufweisen, wie z. B. Enzyminhibition oder Rezeptormodulation, was es zu einem Kandidaten für die Arzneimittelforschung macht.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit bestimmten biologischen Zielstrukturen interagieren könnte, was Möglichkeiten für die Entwicklung neuer Arzneimittel bietet.
Industrie
Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 7-tert-Butyl-2-Hydrazinyl-3-Methyl-5,6,7,8-Tetrahydro1Benzothieno[2,3-d]pyrimidin-4(3H)-on beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Interaktionen können biologische Pfade modulieren und zu therapeutischen Wirkungen führen. Beispielsweise könnte es ein bestimmtes Enzym hemmen, das an einem Krankheitspfad beteiligt ist, wodurch die Krankheitssymptome reduziert werden.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-tert-Butyl-2-Methyl-4-Hydroxy-5,8-Dihydropyrido[3,4-d]pyrimidin-2,7(6H)-dicarboxylat
- 7-Benzyl-2,4-Dichlor-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7-tert-Butyl-2-Hydrazinyl-3-Methyl-5,6,7,8-Tetrahydro1Benzothieno[2,3-d]pyrimidin-4(3H)-on durch seine einzigartige Kombination von funktionellen Gruppen aus, die möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C15H22N4OS |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H22N4OS/c1-15(2,3)8-5-6-9-10(7-8)21-12-11(9)13(20)19(4)14(17-12)18-16/h8H,5-7,16H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
PMRRQUCLGBDBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)
![(2Z)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621030.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
![Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621065.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11621089.png)


![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)

